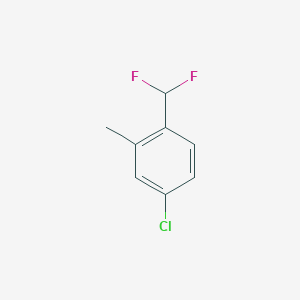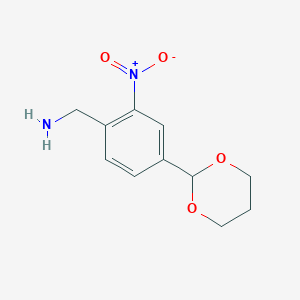
5-(4-(Hydroxymethyl)phenyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of a picolinonitrile core substituted with a hydroxymethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and picolinonitrile.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromobenzyl alcohol with picolinonitrile in the presence of a palladium catalyst and a base. This reaction forms the carbon-carbon bond between the phenyl and picolinonitrile moieties.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 5-(4-carboxyphenyl)picolinonitrile or 5-(4-formylphenyl)picolinonitrile.
Reduction: Reduction of the nitrile group can produce 5-(4-(hydroxymethyl)phenyl)picolinamide or 5-(4-(hydroxymethyl)phenyl)picolinamine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Scientific Research Applications
5-(4-(Hydroxymethyl)phenyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new drugs or as a probe in biochemical studies.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile depends on its specific application
Molecular Targets: The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Pathways: The compound can participate in pathways involving nucleophilic or electrophilic reactions, depending on the functional groups present and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)picolinonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-(4-Hydroxyphenyl)picolinonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
5-(4-Methoxyphenyl)picolinonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |
InChI Key |
UBTSFPGSLFPEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


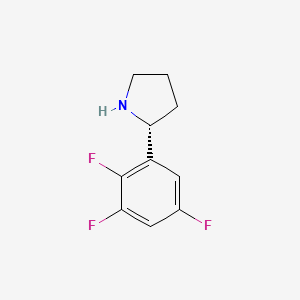
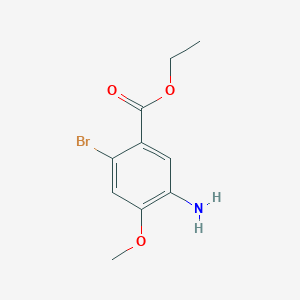
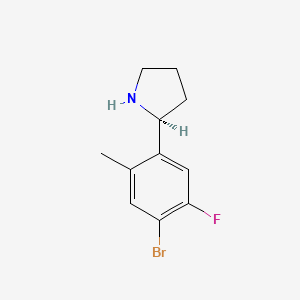
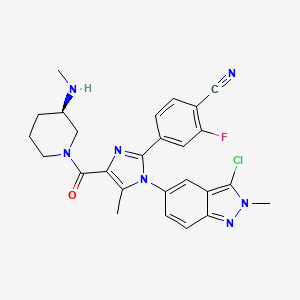
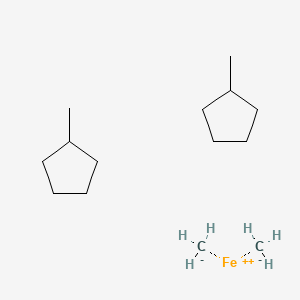
![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
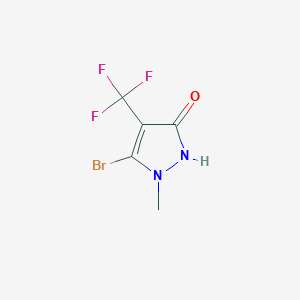
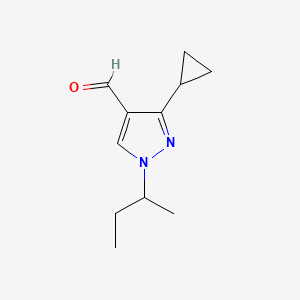
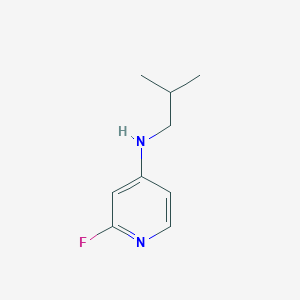
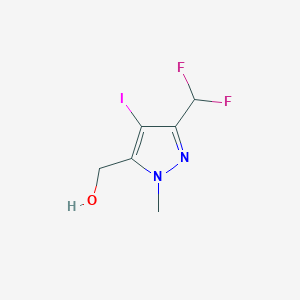
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
